

# a head-to-head comparison with Crisaborole in dermatitis studies

Author: BenchChem Technical Support Team. Date: December 2025



## Crisaborole in Atopic Dermatitis: A Head-to-Head Comparison

A detailed review of the clinical evidence comparing the efficacy and safety of crisaborole with other topical treatments for atopic dermatitis.

This guide provides a comprehensive comparison of crisaborole, a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, with other topical treatments for mild to moderate atopic dermatitis (AD), primarily focusing on head-to-head clinical trial data and indirect comparisons. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies.

#### **Mechanism of Action: PDE4 Inhibition**

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with atopic dermatitis. [1][2][3] PDE4 breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that helps regulate the inflammatory response.[1] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines such as TNF-alpha, IL-4, and IL-13.[1] This targeted action helps to alleviate the signs and symptoms of AD, including inflammation and itching.





Click to download full resolution via product page

Caption: Crisaborole's PDE4 Inhibition Pathway

#### **Head-to-Head Clinical Trial Evidence**

Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy and safety of different treatments. A multicenter, randomized, controlled clinical trial directly compared crisaborole ointment 2% with pimecrolimus cream 1% for the treatment of mild to moderate atopic dermatitis in children.

#### **Experimental Protocol: Crisaborole vs. Pimecrolimus**

A multicenter, randomized, open-label, controlled clinical trial was conducted with 120 pediatric patients aged 2-17 years with mild to moderate atopic dermatitis. Participants were randomly assigned in a 1:1 ratio to receive either crisaborole ointment 2% or pimecrolimus cream 1%, applied twice daily for 4 weeks. Clinical assessments were performed at baseline (day 1) and on days 8, 15, and 29.

The primary efficacy endpoint was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear). Secondary endpoints included changes in the Eczema Area and Severity Index (EASI), pruritus Numerical Rating Scale (NRS), and quality of life scores (DLQI/IDLQI/CDLQI).





Click to download full resolution via product page

Caption: Representative Clinical Trial Workflow

### **Efficacy and Safety Data**



The study found that the efficacy of crisaborole ointment 2% was comparable to that of pimecrolimus cream 1% in treating mild to moderate atopic dermatitis in children aged 2 years and older. There were no significant differences between the two groups in the percentage of patients achieving ISGA success at day 29.

| Outcome Measure                   | Crisaborole 2% | Pimecrolimus 1% | P-value |
|-----------------------------------|----------------|-----------------|---------|
| ISGA Success (Day 29)             | 42.31%         | 46.30%          | 0.68    |
| ISGA Improvement<br>(Day 29)      | 67.31%         | 83.33%          | 0.06    |
| Drug-Related Adverse<br>Reactions | 46.15%         | 37.04%          | 0.34    |

#### **Indirect Comparisons and Meta-Analyses**

In the absence of numerous direct head-to-head trials, indirect comparisons and network metaanalyses provide valuable insights into the relative efficacy of different treatments.

One unanchored matching-adjusted indirect comparison (MAIC) suggested that crisaborole 2% had higher odds of achieving an ISGA score of 0/1 compared to pimecrolimus 1% and tacrolimus 0.03% in patients aged 2 years and older with mild-to-moderate AD. Specifically, the odds ratio for achieving ISGA improvement was 2.03 for crisaborole versus pimecrolimus and 1.50 for crisaborole versus tacrolimus 0.03%.

A network meta-analysis also showed that crisaborole was superior to pimecrolimus and comparable to tacrolimus (0.1% or 0.03%) in achieving an ISGA score of 0/1 at 28-42 days in patients with mild-to-moderate AD.

| Comparison                          | Odds Ratio (95% CI) | P-value |
|-------------------------------------|---------------------|---------|
| Crisaborole 2% vs. Pimecrolimus 1%  | 2.03 (1.45–2.85)    | < 0.001 |
| Crisaborole 2% vs. Tacrolimus 0.03% | 1.50 (1.09–2.05)    | 0.012   |



It is important to note that while these indirect comparisons are informative, they are not a substitute for direct head-to-head clinical trials.

#### **Ongoing and Future Research**

An ongoing clinical trial is directly comparing the efficacy and safety of crisaborole 2% versus tacrolimus 0.1% in children with mild to moderate atopic dermatitis. This study will provide further direct comparative data to inform clinical practice.

#### Conclusion

Based on available head-to-head clinical trial data, crisaborole 2% demonstrates comparable efficacy to pimecrolimus 1% in children with mild to moderate atopic dermatitis. Indirect comparisons and meta-analyses suggest that crisaborole may offer superior or comparable efficacy to topical calcineurin inhibitors like pimecrolimus and tacrolimus. Crisaborole's favorable safety profile and novel mechanism of action make it a valuable addition to the therapeutic landscape for atopic dermatitis. Future head-to-head trials, such as the ongoing study against tacrolimus, will further clarify its position in the treatment algorithm for atopic dermatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 2. Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- To cite this document: BenchChem. [a head-to-head comparison with Crisaborole in dermatitis studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677220#a-head-to-head-comparison-withcrisaborole-in-dermatitis-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com